Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate

Overview

Description

Ethyl (3,4-difluorophenyl)(oxo)acetate is a compound with the CAS Number: 73790-05-3 . It has a molecular weight of 214.17 and its IUPAC name is ethyl (3,4-difluorophenyl)(oxo)acetate . It is stored at ambient temperature and is in liquid-oil form .

Synthesis Analysis

While specific synthesis methods for “Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate” were not found, there are studies on the synthesis of related compounds. For example, an enzymatic process has been developed for the preparation of (1 R ,2 R )-2- (3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester . Also, the use of engineered ketoreductases in the highly enantiospecific reduction of prochiral ketones is being explored .Molecular Structure Analysis

The molecular structure of the related compound Ethyl (3,4-difluorophenyl)(difluoro)acetate has a molecular formula of C10H8F4O2 .Chemical Reactions Analysis

Although specific chemical reactions involving “this compound” were not found, there are studies on the Dimroth rearrangement in the synthesis of condensed pyrimidines .Physical And Chemical Properties Analysis

The physical and chemical properties of the related compound Ethyl (3,4-difluorophenyl)(oxo)acetate include a molecular weight of 214.17 and it is in liquid-oil form .Scientific Research Applications

Chiral Intermediate for Pharmaceutical Synthesis

One significant application of compounds related to Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate is in pharmaceutical synthesis. For instance, a ketoreductase (KRED) named KR-01 was used to transform 2-chloro-1-(3,4-difluorophenyl)ethanone into a chiral alcohol, a vital intermediate for the synthesis of Ticagrelor, which is used for treating acute coronary syndromes. This enzymatic process proved to be green and environmentally sound, with high productivity and potential for industrial applications (Guo et al., 2017).

Synthesis of Hydroxy-γ-decalactone

In another application, the reduction of ethyl 2-hydroxy-3-oxooctanoate with immobilized baker's yeast at pH 4.0 yielded a product with high diastereoselectivity and enantioselectivity. This product was then conveniently converted to (4S,5R)-5-hydroxy-γ-decalactone (Fadnavis, Vadivel, & Sharfuddin, 1999).

Asymmetric Synthesis of Epoxyoctanal

Additionally, the asymmetric reduction of ethyl 3-chloro-2-oxooctanoate with baker’s yeast led to the synthesis of ethyl 3-chloro-2-hydroxyoctanoate, a key intermediate for producing (2R,3S)-2,3-Epoxyoctanal, an essential compound for the synthesis of 14,15-Leukotriene A4 (Tsuboi, Furutani, & Takeda, 1987).

Polymorphism Study in Pharmaceutical Compounds

The compound also finds relevance in studying polymorphism in pharmaceuticals. A study characterized two polymorphic forms of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride using spectroscopic and diffractometric techniques, highlighting the challenges in analytical and physical characterization of such compounds (Vogt et al., 2013).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been shown to have neuroprotective and anti-inflammatory properties . They inhibit endoplasmic reticulum (ER) stress, apoptosis, and the NF-kB inflammatory pathway .

Mode of Action

It is suggested that similar compounds act by inhibiting er stress, apoptosis, and the nf-kb inflammatory pathway . This inhibition could be due to the compound’s interaction with specific receptors or enzymes, leading to a change in the cell’s biochemical processes.

Biochemical Pathways

Similar compounds have been shown to affect the er stress pathway, apoptosis, and the nf-kb inflammatory pathway . These pathways play crucial roles in cell survival, inflammation, and immune responses.

Result of Action

Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Analysis

Biochemical Properties

Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of the difluorophenyl group to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, it can alter the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes by binding to their active sites. This binding can lead to conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, this compound can affect metabolic flux and alter the levels of various metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, it may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biological effects .

properties

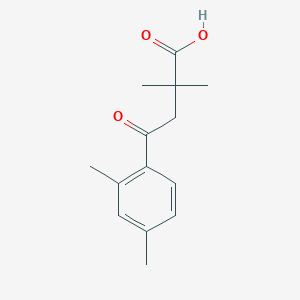

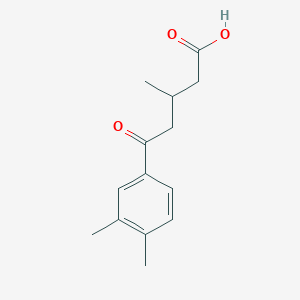

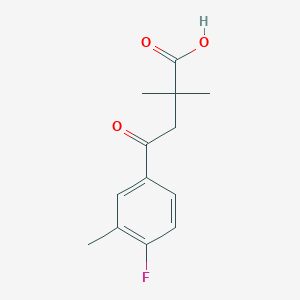

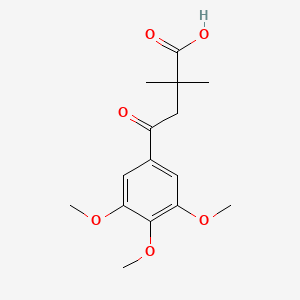

IUPAC Name |

ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F2O3/c1-2-21-16(20)8-6-4-3-5-7-15(19)12-9-10-13(17)14(18)11-12/h9-11H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZULFDVANCKPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645583 | |

| Record name | Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898752-31-3 | |

| Record name | Ethyl 8-(3,4-difluorophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-5-[3,4-(methylenedioxy)phenyl]-5-oxovaleric acid](/img/structure/B1325833.png)

![5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325834.png)